4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one
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Overview
Description
4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an amino group, a chlorophenyl group, and a methyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with methylamine and a suitable ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine, which facilitates the formation of the pyrrolidinone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(4-chlorophenyl)-2-methylpyrrolidin-2-one: Similar structure but with a different substitution pattern.
4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-3-one: Similar structure but with a different position of the carbonyl group.
4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the pyrrolidinone ring.
Uniqueness
4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both an amino group and a chlorophenyl group.
Properties
Molecular Formula |
C11H13ClN2O |
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Molecular Weight |
224.68 g/mol |
IUPAC Name |
4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c1-14-10(15)6-9(13)11(14)7-2-4-8(12)5-3-7/h2-5,9,11H,6,13H2,1H3 |
InChI Key |
CXQPTCSGBZTHHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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